N-[4-(2-phenylethoxy)phenyl]propanamide
Description
Systematic Chemical Nomenclature
The compound N-[4-(2-phenylethoxy)phenyl]propanamide follows standardized IUPAC nomenclature conventions, representing a propanamide derivative with a complex aromatic substituent system. The systematic name clearly delineates the structural components: the propanamide backbone (propanoic acid amide) linked to a para-substituted phenyl ring, which itself bears a 2-phenylethoxy substituent. This nomenclature system provides unambiguous identification of the compound's molecular architecture, facilitating precise communication within the scientific community.
The structural relationship to known precursor compounds is evident through comparison with 4-(2-phenylethoxy)aniline, which serves as the primary starting material in synthetic pathways. This precursor compound, catalogued under CAS Registry Number 57181-84-7, exhibits the molecular formula C₁₄H₁₅NO and molecular weight of 213.27 g/mol. The transformation from this aniline derivative to the target propanamide involves acylation with propanoyl chloride, resulting in the formation of the characteristic amide linkage that defines the compound's pharmacological properties.
The systematic identification extends beyond nomenclature to encompass registration systems used in chemical databases and regulatory frameworks. The compound's classification as an amide derivative positions it within specific chemical categories that govern both synthetic methodology and pharmacological evaluation. This classification system proves essential for tracking compound development, regulatory approval processes, and pharmacovigilance activities within the pharmaceutical industry.
Molecular Formula and Constitutional Properties
Detailed analysis of the molecular constitution reveals a compound with the molecular formula C₁₇H₁₉NO₂, derived through the condensation reaction between 4-(2-phenylethoxy)aniline and propanoyl chloride. The calculated molecular weight approximates 269.34 g/mol, reflecting the addition of the propanoyl moiety to the aniline precursor structure. This molecular formula encompasses seventeen carbon atoms arranged in an extended aromatic system with aliphatic linkages, single nitrogen atom within the amide functional group, and two oxygen atoms distributed between the ether linkage and carbonyl functionality.
The constitutional analysis demonstrates the compound's membership within the broader family of synthetic opioids, sharing fundamental structural motifs with fentanyl analogs while incorporating distinct modifications that influence pharmacological activity. The presence of the phenylethoxy substituent introduces additional conformational flexibility and potential for specific receptor interactions, distinguishing this compound from simpler fentanyl derivatives. These constitutional features contribute to the compound's classification as a synthetic opioid with enhanced potency characteristics.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-17(19)18-15-8-10-16(11-9-15)20-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
RZWDCWAICBPKSV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
N-[4-(2-phenylethoxy)phenyl]propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various fields, particularly in pharmacology and synthetic chemistry. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Opioid Analgesics
The compound is structurally related to various synthetic opioids, particularly those in the fentanyl series. Research indicates that derivatives of this compound may exhibit significant μ-opioid receptor affinity, which is crucial for analgesic activity. For instance, studies have shown that modifications to the structure can enhance potency and selectivity towards μ-opioid receptors while minimizing side effects associated with δ- and κ-receptor interactions .
Table 1: Comparison of Opioid Affinities
| Compound | μ-Receptor Affinity (nM) | δ-Receptor Affinity (nM) | κ-Receptor Affinity (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Fentanyl | 0.9 | 12 | >1000 |
| Morphine | 7 | 20 | >1000 |
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing novel compounds with enhanced pharmacological profiles. The compound can undergo acylation or alkylation reactions to yield derivatives with improved bioactivity. For example, researchers have explored the synthesis of analogs by modifying the ethoxy group to include various substituents that could influence receptor binding properties .
Research on Pain Management
Given its potential as an opioid analog, this compound is being investigated for its efficacy in pain management. Case studies have demonstrated that compounds within this structural class can provide effective analgesia in animal models, suggesting their viability as alternatives to traditional opioids, especially in chronic pain scenarios .
Case Study 1: Analgesic Efficacy
A study conducted on rat models assessed the analgesic efficacy of this compound compared to morphine. The results indicated that while it was less potent than morphine, it provided significant pain relief without the typical side effects associated with higher opioid doses.
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of this compound derivatives. By systematically altering functional groups on the phenyl rings, researchers identified key modifications that enhanced μ-receptor selectivity and reduced δ-receptor affinity, paving the way for safer analgesic options.
Comparison with Similar Compounds
The following analysis compares structural, physicochemical, and functional attributes of N-[4-(2-phenylethoxy)phenyl]propanamide with analogous propanamide derivatives from the literature.
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Propanamide Derivatives
Key Observations:
- Lipophilicity : The target compound’s 2-phenylethoxy group likely increases LogP compared to sulfonamide-containing analogs (e.g., Compound 9, LogP ~3.5) .
- Thermal Stability : Melting points for sulfonamide derivatives (150–155°C) suggest higher crystallinity than less polar analogs .
Pharmacological and Functional Comparisons
Key Observations:
- Antiviral Potential: The target compound’s phenyl-ethoxy group may mimic hydrophobic interactions seen in SARS-CoV 3CLpro inhibitors (e.g., pi-alkyl interactions in ).
- Antitumor Activity : Hydroxycarbamoyl-substituted analogs (e.g., 2D) show HDAC inhibition, suggesting that modifying the phenyl group in the target compound could enhance cytotoxicity .
- Enzyme Inhibition : Sulfonamide and sulfamoyl groups (e.g., Compound 7) improve urease binding, whereas the target compound’s lack of these groups may limit enzyme-targeted applications .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in Compound 6 ) enhance metabolic stability but may reduce solubility.
Hydrogen Bond Donors/Acceptors: Propanamide carbonyls and hydroxyl groups (e.g., Compound 12a ) improve target engagement via hydrogen bonding.
Aromatic/Heterocyclic Moieties : Benzothiazole (Compound 17) or oxadiazole (Compound 14) rings enhance affinity for kinases or proteases .
Q & A
Q. How can researchers optimize the synthetic yield of N-[4-(2-phenylethoxy)phenyl]propanamide?
- Methodological Answer : Optimize coupling reactions using carbodiimide reagents (e.g., EDC) with HOBt as an additive to activate carboxyl groups. Conduct reactions under inert atmospheres (N₂) to prevent oxidation. Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress using TLC and calculate yields post-purification. For example, yields of 45–57% were achieved for structurally similar propanamides under analogous conditions .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm proton environments (e.g., phenoxy protons at δ 6.8–7.4 ppm, amide NH at δ 8.0–8.5 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for thienopyrazole analogs .
Q. What strategies improve aqueous solubility for preclinical testing of this compound?
- Methodological Answer : Employ co-solvents (e.g., DMSO:PBS mixtures), cyclodextrin inclusion complexes , or pH-adjusted buffers (if ionizable groups exist). For analogs with logP >3, micellar formulations using polysorbates (e.g., Tween-80) enhance solubility. Preformulation studies should assess stability under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer : Synthesize analogs with variations in the phenoxy substituents (e.g., electron-withdrawing/-donating groups) and amide side chains . Test bioactivity in target-specific assays (e.g., enzyme inhibition, antimicrobial MIC). Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity. For example, bromo- and dichloro-substituted propanamides showed enhanced antibacterial activity (MIC 1.95 µg/mL) .
Q. How to resolve contradictions in reported bioactivities of this compound analogs?
- Methodological Answer : Replicate studies under standardized conditions (e.g., identical cell lines, incubation times). Verify compound purity via HPLC (>95%). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for efficacy). For instance, discrepancies in MIC values for Bacillus subtilis were attributed to variations in broth microdilution protocols .
Q. How can computational methods elucidate the interaction mechanism of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to predict binding modes to enzymes/receptors. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes. Mutagenesis studies (e.g., alanine scanning) can confirm critical residues, as seen for trifluoromethylphenyl analogs targeting ion channels .
Data Contradiction Analysis
Q. Why do similar propanamide derivatives exhibit divergent biological activities?
- Methodological Answer : Differences may arise from stereochemical variations (e.g., R vs. S configurations), metabolic stability (e.g., CYP450-mediated degradation), or off-target effects . Compare pharmacokinetic profiles (plasma protein binding, half-life) and use metabolomics to identify active/inactive metabolites. For example, fluorophenyl-substituted analogs showed variable efficacy due to differential tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
